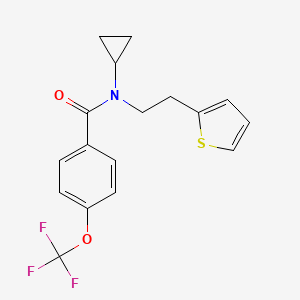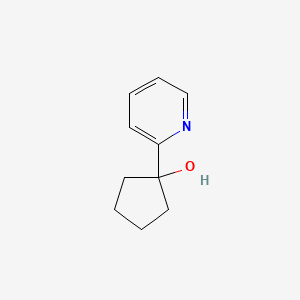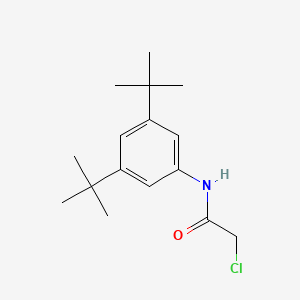![molecular formula C11H11ClN4OS B2985951 4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one CAS No. 869067-98-1](/img/structure/B2985951.png)
4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
Overview
Description
Compounds with structures similar to “4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one” are often used in the field of medicinal chemistry due to their potential biological activities . They usually contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a variety of chemical reactions. For example, 2-aminopyrimidin-4(3H)-ones are often used as a molecular scaffold in the design of biologically active compounds .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis
The chemical reactions involving similar compounds are often complex and involve multiple steps. For example, the synthesis of meridianins, meriolins, and their derivatives involves the exchange chlorination of 2-aminopyrimidin-4(3H)-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using techniques such as thermogravimetry (TG) and differential thermal analysis (DTA) .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Compounds like 4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one have been synthesized and investigated for their antimicrobial activities. Some derivatives have been found to possess good or moderate activities against microorganisms, indicating potential use in the development of new antimicrobial agents (Bektaş et al., 2007).
Molecular Structure Studies
- Studies on molecular structure and synthesis methods of similar triazine derivatives have been conducted. These studies help in understanding the chemical properties and potential applications of these compounds in various fields (Hwang et al., 2006).
Fiber Reactive Triazinyl Derivatives
- Research has been done on synthesizing fiber reactive triazinyl derivatives from similar triazine compounds. These derivatives are capable of reacting with cellulose in an alkaline medium, suggesting their use in the textile industry (Renfrew et al., 2003).
Carbonic Anhydrase Inhibition
- Some s-triazine derivatives have been investigated for their inhibitory action on carbonic anhydrase, an enzyme important in various physiological processes. These studies are significant for developing novel drugs for diseases like cancer (Havránková et al., 2018).
Larvicidal and Antimicrobial Activities
- Novel triazinone derivatives have been evaluated for their antimicrobial and larvicidal activities, which could be significant in the development of new pest control agents (Kumara et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of similar compounds often involve the development of new synthetic methods and the exploration of their biological activities. For example, there is ongoing research into the development of antiviral and antileukemic agents based on 2-aminopyrimidin-4(3H)-ones .
properties
IUPAC Name |
4-amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c1-7-10(17)16(13)11(15-14-7)18-6-8-4-2-3-5-9(8)12/h2-5H,6,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMCPIPKUAOHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321474 | |
| Record name | 4-amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one | |
CAS RN |
869067-98-1 | |
| Record name | 4-amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2985871.png)
![(1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2985874.png)

![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2985877.png)

![2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid](/img/structure/B2985882.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2985884.png)
![5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2985885.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2985886.png)


![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2985890.png)